molecular formula C15H20N6O B11147233 N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B11147233
M. Wt: 300.36 g/mol
InChI Key: XGDRTHVIWMMSKE-UHFFFAOYSA-N
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Description

N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound that features a pyridyl group, a tetraazolyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Pyridyl Ethyl Intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with ethylamine under basic conditions to form the pyridyl ethyl intermediate.

    Cyclohexanecarboxamide Formation: The intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the cyclohexanecarboxamide derivative.

    Tetraazolyl Group Introduction: Finally, the tetraazolyl group is introduced through a cyclization reaction involving sodium azide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridyl group can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(4-pyridyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of pyridyl, tetraazolyl, and cyclohexanecarboxamide groups in a single molecule is unique.

    Functional Properties: Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it distinct from other similar compounds.

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H20N6O/c22-14(17-11-6-13-4-9-16-10-5-13)15(7-2-1-3-8-15)21-12-18-19-20-21/h4-5,9-10,12H,1-3,6-8,11H2,(H,17,22)

InChI Key

XGDRTHVIWMMSKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCC2=CC=NC=C2)N3C=NN=N3

Origin of Product

United States

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